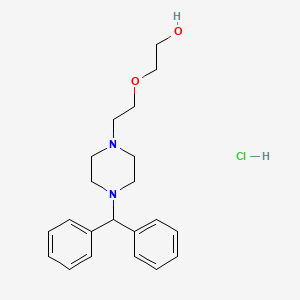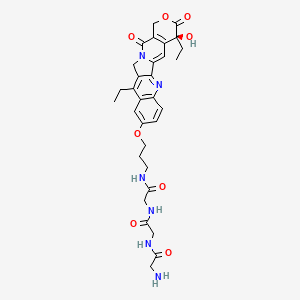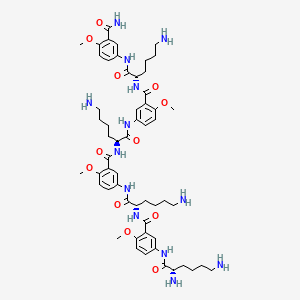
Dihydroaminopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroaminopterin is an aminopterin derivative.
Wissenschaftliche Forschungsanwendungen
Modification of Therapeutic Peptides : Dihydroaminopterin, through post-translational modification, plays a role in the activity and receptor specificity of biologically active peptides. This modification can enhance biostability and resistance against proteolytic degradation, as well as modify specificity (Kluskens et al., 2005).
Lanthipeptide Biosynthesis : In the evolution of lanthipeptide biosynthesis, dehydroamino acids like dihydroaminopterin are important for the formation of thioether crosslinks in lanthipeptides. This reflects the efficiency of posttranslational modification in generating conformationally constrained peptides (Yu et al., 2013).
Tetrahydrobiopterin Biosynthesis and Utilization : Dihydroaminopterin is involved in the biosynthesis of tetrahydrobiopterin (H4-biopterin), which is essential for various enzyme activities and biological processes including neurotransmitter formation and immune response (Werner-Felmayer et al., 2002).
Synthesis of Dehydroamino Acids : Dihydroaminopterin is used in the synthesis of dehydroamino acids found in peptide-based natural products, playing a role in secondary metabolites formed by posttranslational modification processes (Kaur et al., 2011).
Cancer Research : Dihydroaminopterin, as an antifolate, has been crucial in cancer research, particularly in the study of dihydrofolate reductase (DHFR), which is a principal target of antifolate drugs like aminopterin (Bertino, 2009).
Chemical Biology of Dehydroamino Acids : The study of dehydroamino acids, like dihydroaminopterin, in biological systems is significant for understanding protein aging, biosynthesis of lanthipeptides, and bacterial phospholyase activity (Jones, 2020).
Structure and Mechanism of Biosynthetic Enzymes : Understanding the structure and mechanism of enzymes involved in lanthipeptide biosynthesis, where dihydroaminopterin plays a role, provides insights into peptide substrate recognition and post-translational modifications (van der Donk & Nair, 2014).
Linaridin Natural Products : Dihydroaminopterin contributes to the biosynthesis of linaridins, a family of natural products, highlighting the diverse applications of dehydroamino acids in RiPP (ribosomally synthesized and post-translationally modified peptide) superfamily (Ma & Zhang, 2020).
Dihydrofolate Reductase Deficiency : Dihydroaminopterin is key in understanding disorders related to dihydrofolate reductase deficiency, which impacts folate metabolism and has implications in neurological disorders (Banka et al., 2011).
Eigenschaften
CAS-Nummer |
36093-88-6 |
|---|---|
Produktname |
Dihydroaminopterin |
Molekularformel |
C19H22N8O5 |
Molekulargewicht |
442.43 |
IUPAC-Name |
(4-(((2,4-diamino-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid |
InChI |
InChI=1S/C19H22N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,15,22H,5-7,20H2,(H,25,30)(H,28,29)(H,31,32)(H3,21,23,26,27)/t12-,15?/m0/s1 |
InChI-Schlüssel |
SWIWRMRRLKUTKE-SFVWDYPZSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(C1=CC=C(NCC2=CN=C3NC(N)=NC(N)C3=N2)C=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dihydroaminopterin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















